2,6-Dimethylpyridine-4-carbonyl chloride
Description
Properties
CAS No. |
87647-00-5 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2,6-dimethylpyridine-4-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-7(8(9)11)4-6(2)10-5/h3-4H,1-2H3 |
InChI Key |
VSBMKTNUCQTMQC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)C(=O)Cl |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Active Pharmaceutical Ingredients (APIs) :
- 2,6-Dimethylpyridine-4-carbonyl chloride serves as a key intermediate in the synthesis of various APIs. Its reactivity allows for the formation of more complex structures through nucleophilic substitutions and acylation reactions.
- For example, it can be utilized in the synthesis of pyridine-containing drugs that exhibit antimicrobial and anti-inflammatory properties.
- Case Study: Antimicrobial Agents :
Agrochemical Applications
-
Herbicides and Pesticides :
- The compound is used as a building block for developing herbicides and pesticides. Its structural features contribute to the efficacy of these agrochemicals by enhancing their interaction with biological targets.
- Research has indicated that derivatives of 2,6-dimethylpyridine exhibit herbicidal activity, making them valuable in agricultural applications .
- Case Study: Development of New Herbicides :
Materials Science Applications
-
Polymer Chemistry :
- This compound is employed in polymer chemistry as a monomer or cross-linking agent. It contributes to the development of polymers with enhanced thermal stability and chemical resistance.
- Its ability to form stable linkages with other polymeric materials makes it suitable for use in coatings and adhesives.
- Case Study: High-performance Coatings :
Data Table: Summary of Applications
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2,6-dimethylpyridine-4-carbonyl chloride, and how can reaction conditions be optimized?
- Methodology :
- Start with 2,6-dimethylpyridine as the precursor. React with phosgene (COCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions at 0–5°C to minimize side reactions. Use inert gas (N₂/Ar) to exclude moisture .
- Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to track carbonyl chloride formation (C=O stretch ~1800 cm⁻¹).
- Purify via fractional distillation or recrystallization in non-polar solvents (e.g., hexane).
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using the compound’s symmetry (e.g., equivalent methyl groups at positions 2 and 6). Compare with PubChem’s predicted shifts for structurally similar pyridine derivatives .
- Mass Spectrometry (MS) : Confirm molecular ion [M⁺] at m/z 183 (C₈H₈ClNO) and fragmentation patterns (e.g., loss of COCl).
- Elemental Analysis : Validate purity (>98%) by matching experimental C/H/N ratios to theoretical values .
Advanced Research Questions
Q. How do steric effects from the 2,6-dimethyl groups influence the compound’s reactivity in nucleophilic substitutions?
- Methodology :
- Conduct kinetic studies using amines (e.g., benzylamine) as nucleophiles in aprotic solvents (e.g., THF). Compare reaction rates with unsubstituted pyridine-4-carbonyl chloride to quantify steric hindrance.
- Use density functional theory (DFT) calculations to model transition states and assess steric energy contributions .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Hydrolysis Kinetics : Monitor degradation in aqueous buffers (pH 2–12) via UV-Vis spectroscopy (λₘₐₐₓ ~270 nm for acyl chloride). Use Arrhenius plots to predict shelf-life at 25°C .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under N₂ atmosphere to identify safe storage conditions (<30°C).
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts or melting points)?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
